Stereochemical Differentiation: Chlorovulone IV as the Sole (5Z,7Z) Dienone Isomer Among Natural Chlorovulones
Chlorovulone IV is the only naturally occurring chlorovulone possessing the (5Z,7Z) configuration of its cross-conjugated dienone system. All other family members bear at least one E (trans) double bond: chlorovulone I is (5Z,7E), chlorovulone II is (5E,7E), and chlorovulone III is (5E,7Z) [1][2]. This configurational assignment was established through detailed NMR coupling constant analysis and CD spectroscopy on the natural isolate and its 12-O-acetyl derivative [1].
| Evidence Dimension | C5–C6 / C7–C8 double bond geometry |
|---|---|
| Target Compound Data | (5Z,7Z) – both double bonds cis |
| Comparator Or Baseline | Chlorovulone I (5Z,7E); Chlorovulone II (5E,7E); Chlorovulone III (5E,7Z) |
| Quantified Difference | Unique among the four natural chlorovulones; 0 of 3 comparators share this geometry |
| Conditions | 1H NMR (400 MHz, CDCl3), CD spectroscopy, and chemical derivatization; natural products isolated from Clavularia viridis |
Why This Matters
The (5Z,7Z) geometry defines a distinct conformational space that cannot be accessed by purchasing any other chlorovulone congener, making chlorovulone IV essential for comprehensive SAR mapping of the dienone pharmacophore.
- [1] Iguchi K, Kaneta S, Mori K, Yamada Y, Honda A, Mori Y. Chlorovulones, new halogenated marine prostanoids with an antitumor activity from the stolonifer Clavularia viridis Quoy and Gaimard. Tetrahedron Lett. 1985;26(47):5787-5790. View Source
- [2] LipidBank. LBF20406CV15, LBF20406CV12, LBF20406CV13, LBF20406CV14. http://lipidbank.jp (accessed 2026-05-13). View Source
